B1577090 Panusin

Panusin

Cat. No.: B1577090
Attention: For research use only. Not for human or veterinary use.
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Description

Panusin (PaD) is a cationic antimicrobial peptide (AMP) isolated from the hemocytes of the spiny lobster Panulirus argus . It belongs to the β-defensin family and features a cysteine-stabilized α-helix and β-sheet (CSαβ) motif, a structure stabilized by three disulfide bonds that is evolutionarily related to mammalian defensins . This peptide exhibits broad-spectrum, salt-insensitive antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a compelling template for the development of novel anti-infective agents to address the growing threat of antibiotic resistance . Key Research Applications & Value: • Antimicrobial Mechanism Studies: Research indicates that the C-terminal region of this compound (Ct_PaD) contains the main structural determinants for its antibacterial activity, with the cationic residues in this region enhancing binding to negatively charged bacterial membranes . This makes this compound and its truncated analogs excellent models for studying membrane perturbation mechanisms. • Therapeutic Lead Development: this compound shows high proteolytic stability in human serum and no hemolytic or cytotoxic activity in human cells, addressing key challenges in therapeutic AMP development . Its structural simplicity and preserved functionality in truncated forms make it a valuable lead for designing shorter, more stable peptide therapeutics . • Innate Immunity Research: As a component of the innate immune system in invertebrates, this compound serves as a crucial molecule for understanding the evolution and function of host-defense peptides across species .

Properties

bioactivity

Antibacterial

sequence

EPEPSYVGDCGSNGGSCVSSYCPYGNRLNYFCPLGRTCCRHAYV

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Panusin

Identification from Biological Sources: Panulirus argus Hemocytes

The identification of Panusin originated from studies investigating the innate immune response of the spiny lobster Panulirus argus. jppres.comnih.govresearchgate.net Marine invertebrates, lacking an acquired immune system, rely heavily on innate immunity, encompassing both cellular and humoral responses. jppres.com Hemocytes, the blood cells of these crustaceans, play a crucial role in this defense system. jppres.comodu.edu this compound was specifically isolated from the hemocytes of P. argus that had been challenged in vivo with lipopolysaccharide (LPS), a common immune stimulant. jppres.com This suggests that this compound is part of the humoral innate immune response in this species. jppres.com

Methodologies for Peptide Isolation and Purification

The isolation and purification of this compound from Panulirus argus hemocytes involved a series of biochemical techniques aimed at separating the target peptide from other cellular components and impurities. jppres.compolypeptide.comwaters.com

Acid Precipitation Techniques

Acid precipitation was employed as an initial fractionation procedure for the hemocyte lysate. jppres.com This technique is commonly used in peptide and protein purification to precipitate proteins while leaving smaller peptides in solution or to fractionate proteins based on their solubility at different pH levels. mdpi.com In the case of this compound, trifluoroacetic acid (TFA) precipitation was utilized. jppres.com Acidification can help in the extraction and initial purification of peptides by altering their charge and solubility, leading to their precipitation or keeping them soluble while larger proteins precipitate. mdpi.comnih.govthermofisher.com

Chromatographic Separation Methods

Following acid precipitation, chromatographic methods were crucial for further purifying this compound from the complex mixture obtained from the hemocyte extract. jppres.comwaters.comresearchgate.net Cation exchange chromatography was used to further purify the acid lysate extract that exhibited antimicrobial activity. jppres.com Chromatography separates molecules based on various properties, such as charge (ion exchange), size (size exclusion), or hydrophobicity (reversed-phase). waters.comnih.govgilson.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and popular method for peptide purification, separating peptides based on their hydrophobicity. jppres.comgilson.combachem.com While the initial purification of this compound specifically mentions cation exchange chromatography, RP-HPLC and other chromatographic techniques are widely used for peptide purification and analysis. jppres.comwaters.comnih.govgilson.combachem.com

Purity Assessment Methodologies

Ensuring the purity of the isolated peptide is critical for accurate characterization and downstream studies. usp.org The purity of this compound was evaluated using RP-HPLC and Tricine-Urea-PAGE electrophoresis. jppres.com RP-HPLC is commonly used to assess peptide purity by separating the target peptide from impurities, which can include truncated or modified peptides. gilson.combachem.commdpi.com The chromatographic profile and the area of the peak corresponding to the target peptide are indicative of its purity. mdpi.commdpi.com Electrophoresis, such as Tricine-Urea-PAGE, separates peptides and proteins based on their size and charge, providing another method to assess the homogeneity of the purified sample. jppres.com

Initial Peptide Sequence Elucidation

Determining the amino acid sequence is a fundamental step in characterizing a newly discovered peptide. The complete amino acid sequence of this compound was established through a combination of techniques, including Edman degradation, mass spectrometry, and transcriptome analysis. jppres.com

Edman Degradation Sequencing

Edman degradation is a classical method used to determine the N-terminal amino acid sequence of a peptide or protein. wikipedia.orglibretexts.orgehu.eus This method sequentially removes one amino acid residue at a time from the N-terminus, identifying each cleaved residue. wikipedia.orglibretexts.orgehu.eusi-med.ac.at The process involves labeling the N-terminal amino acid with phenyl isothiocyanate under mildly alkaline conditions, followed by cleavage of the modified amino acid as a thiazolinone derivative under acidic conditions. wikipedia.orglibretexts.orgi-med.ac.at The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified using chromatography, typically HPLC. wikipedia.orglibretexts.orgehu.eusi-med.ac.at While Edman degradation is effective for sequencing peptides, its practical limit is typically around 30-50 amino acids due to decreasing efficiency in successive cycles. wikipedia.org For longer proteins or peptides, it is often used in conjunction with other methods, such as mass spectrometry or by sequencing smaller fragments generated by enzymatic or chemical cleavage. wikipedia.orglibretexts.orgi-med.ac.atsemanticscholar.org In the case of this compound, Edman degradation contributed to establishing its complete amino acid sequence. jppres.com

Table 1: Key Techniques Used in this compound Characterization

TechniqueApplication in this compound StudyReference
Acid Precipitation (TFA)Initial fractionation of hemocyte lysate jppres.com
Cation Exchange ChromatographyFurther purification of active extract jppres.com
RP-HPLCPurity assessment jppres.com
Tricine-Urea-PAGE ElectrophoresisPurity assessment jppres.com
Edman DegradationContribution to amino acid sequence elucidation jppres.com
Mass SpectrometryContribution to amino acid sequence elucidation jppres.com
Transcriptome AnalysisContribution to amino acid sequence elucidation jppres.com

Table 2: Initial Characterization Findings for this compound

CharacteristicFindingReference
SourceHemocytes of Panulirus argus jppres.comnih.gov
ClassificationDefensin-like antimicrobial peptide jppres.comnih.gov
Structural FeatureCysteine-stabilized α/β motif nih.gov
TendencyProne to form homodimers nih.gov
Antimicrobial ActivityBroad-spectrum against bacteria and yeast nih.govnih.gov

Mass Spectrometry Approaches

Mass spectrometry has been employed in the characterization of this compound. Electrospray mass spectrometry was used to determine the molecular mass of this compound, yielding a value of 4,260.3 Da uniprot.org. Mass spectrometry is a widely used technique for identifying proteins and understanding their variations, known as isoforms rna-seqblog.com. It can be combined with other techniques, such as long-read RNA sequencing, to enhance the identification of unknown isoforms rna-seqblog.com. While the specific details of this compound's fragmentation patterns or further mass spectrometry data beyond molecular mass determination are not extensively detailed in the provided results, mass spectrometry in general provides crucial data for protein identification and structural insights researchgate.netnih.gov.

A summary of the molecular mass determined by mass spectrometry is presented below:

MethodMolecular Mass (Da)
Electrospray Mass Spectrometry4,260.3

Transcriptome Analysis for Sequence Confirmation

Transcriptome analysis, specifically RNA sequencing (RNA-Seq), has played a role in the study of this compound, particularly in the initial identification of β-defensin-like peptides as transcript isoforms in Panulirus species nih.govresearchgate.net. Transcriptome analysis provides a comprehensive view of gene expression and can reveal the sequence identity of genes and transcript isoforms plos.orgmdpi.com. This technology is effective in elucidating the functions and structures of genes and the molecular mechanisms of biological processes plos.org. While the provided information confirms that transcriptome analysis was used in the context of identifying this compound-like transcripts nih.govresearchgate.net, detailed data tables specifically showing the this compound gene sequence derived from transcriptome analysis are not available within the search results. However, the UniProt entry for this compound (Accession F6KSI8) lists nucleotide and protein sequence databases, including EMBL and GenBank, which are populated with data often derived from transcriptome and genome sequencing efforts uniprot.org.

Transcriptome analysis allows for the identification of differentially expressed genes and provides insights into the molecular mechanisms underlying biological processes plos.orgnih.gov. RNA-Seq, as a key method in transcriptome analysis, offers advantages over older technologies like microarrays by providing a greater dynamic range and directly revealing sequence identity crucial for annotating and quantifying genes and novel transcript isoforms mdpi.com.

Structural Biology of Panusin

Primary Sequence Analysis

Panusin is composed of 39 amino acid residues. nih.govnih.gov Like other defensins, it is a cysteine-rich peptide, containing six cysteine residues. researchgate.net Analysis of its primary sequence, combined with techniques such as Edman degradation/N-terminal sequencing and electrospray ionization-MS/MS spectrometry (applied to the related peptide panulirin), has contributed to understanding its composition. researchgate.net The C-terminal region of this compound is amidated at Tyr39 and is notable for being rich in cationic residues. nih.govnih.gov These unevenly distributed cationic residues confer a net charge of 4+ to the molecule. nih.govnih.gov Structural patterns were also deduced through alignment with other β-defensins and predictions using homology modeling. nih.govnih.gov

Secondary Structural Features

The secondary structure of this compound involves a combination of both helical and β-sheet conformations, as indicated by experimental methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Cysteine-Stabilized αβ (CSαβ) Motif

A defining characteristic of this compound's structure is its folding into a well-described cysteine-stabilized αβ (CSαβ) motif. nih.govnih.goved.ac.ukresearchgate.net This motif is a common structural element found in many defensins and related antimicrobial peptides. The CSαβ motif in this compound consists of a distinct α-helix and a core of three antiparallel β-sheets. nih.govnih.gov

α-Helical Domains

This compound contains an α-helical domain located towards its N-terminus. nih.govnih.gov More specifically, a short α-helical region has been identified spanning residues 6–9. nih.gov CD spectra further support the presence of helical content within the peptide's structure. nih.gov

Antiparallel β-Sheet Configuration

The structural core of this compound is formed by a three-strand arrangement of antiparallel β-sheets. nih.govnih.gov NMR data has revealed a two-stranded antiparallel β-sheet with a β1–β3 topology, corresponding to residues 12–14 and 33–35. nih.gov The region connecting these β-strands includes several turns. nih.gov Antiparallel β-sheets are generally considered to exhibit higher stability compared to parallel β-sheets.

Disulfide Bond Topology and Conformation

This compound's tertiary structure is significantly influenced by the presence of three intramolecular disulfide bonds. nih.govnih.gov These disulfide bonds play a crucial role in stabilizing the β-sheets within the peptide. nih.govnih.gov The canonical disulfide bonding pattern observed in β-defensins involves connections between cysteine residues at positions Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. This specific connectivity pattern has been successfully applied to structural models of this compound, and NMR experiments have corroborated the formation of this canonical disulfide arrangement. nih.gov

Cysteine Residue Connectivity Mapping

A defining feature of this compound's structure is the presence of six cysteine residues. researchgate.netmdpi.comnih.govuit.no These cysteine residues are critical for maintaining the peptide's conserved structural motif and secondary structure through the formation of disulfide bonds. researchgate.net Research has established that these six cysteines form three specific disulfide bridges. mdpi.comnih.govuit.no The determined connectivity pattern is Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. mdpi.comnih.govuit.no This disulfide bonding arrangement is identical to that found in vertebrate beta-defensins, highlighting a structural conservation across different species. uit.no

Methods for mapping cysteine connectivity and their involvement in structural features like binding sites and conformational epitopes can include techniques such as Cys scanning mutagenesis combined with chemical labeling and yeast surface display. nih.gov

The disulfide bond connectivity in this compound is summarized in the table below:

Cysteine PairConnectivity
Cys1Cys5
Cys2Cys4
Cys3Cys6

Tertiary and Quaternary Structural Considerations

The tertiary structure of this compound is characterized by a cysteine-stabilized αβ (CSαβ) motif. mdpi.comnih.gov This fold comprises a single α-helix and three antiparallel β-sheets. mdpi.comnih.gov The stability of this three-dimensional arrangement is significantly contributed by the three disulfide bonds. mdpi.comnih.gov

Three-Dimensional Structure Determination Methodologies

Various methodologies are employed to determine the three-dimensional structure of proteins and peptides like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized in structural studies of this compound and its fragments. mdpi.comnih.gov While not specifically detailed for this compound in the provided search results, common methods for determining protein tertiary structure at the atomic level include X-ray crystallography and cryogenic electron microscopy (cryo-EM), which provide experimental data to build 3D models. rapidnovor.comku.edunih.gov

Homology Modeling and Prediction Approaches

Given the structural relationship of this compound to beta-defensins, homology modeling has been a valuable approach for predicting its tertiary structure. researchgate.netmdpi.comnih.gov This method involves aligning the this compound sequence with known structures of homologous beta-defensins to build a predictive model. mdpi.comnih.gov Homology models of this compound have indicated a high degree of structural similarity to vertebrate beta-defensins. researchgate.net Predictive tools like AlphaFold have also been used to model the structure of this compound (PaD). mdpi.comnih.govuniprot.org Computational methods, including homology modeling and molecular dynamics simulations, are widely used for protein structure prediction. researchgate.net

Propensity for Homodimer Formation

A notable characteristic of this compound is its propensity to form homodimers. researchgate.netnih.govresearchgate.net This structural feature is considered inherent to the peptide. researchgate.netnih.govresearchgate.net The formation of dimers in peptides containing conserved cysteine residues can be described as a "disulfide lock," where disulfide bonds contribute to the stabilization of the dimeric state. researchgate.net Dimerization has been observed in beta-defensins from other species, sometimes through disulfide linkages, and this can lead to enhanced biological activities, such as increased antibacterial effects. researchgate.netphysiology.org The homodimer model of this compound retains the peptide's cationicity and amphipathicity, presenting these properties in a bidirectional manner. researchgate.net The presence of additional cysteines in some defensin (B1577277) orthologs might influence higher-order structures and impact peptide stability and function. researchgate.net

Conformational Dynamics in Different Environments

The conformational behavior of this compound can be influenced by its surrounding environment. Studies utilizing techniques such as NMR and Circular Dichroism (CD) spectroscopy have provided insights into the conformational dynamics of this compound and its C-terminal fragment (Ct_PaD) in various conditions. mdpi.comnih.gov Specifically, CD studies have demonstrated that both this compound and Ct_PaD undergo conformational changes, adopting a more ordered structure in hydrophobic environments, such as in the presence of SDS micelles. nih.gov This structural rearrangement in hydrophobic settings is consistent with the peptide's ability to interact with and perturb bacterial membranes. nih.gov Molecular dynamics (MD) simulations have also been employed to investigate the interactions of peptides based on the this compound structure, such as CIDEM-501, with different membrane compositions. researchgate.netresearchgate.netnih.gov These simulations help to elucidate the structural and thermodynamic contributions of individual amino acid residues to the peptide's adsorption mechanism and conformational behavior in the presence of membranes. researchgate.netresearchgate.netnih.gov Conformational changes upon membrane interaction are a known phenomenon for some peptides. acs.orgmdpi.com

Molecular and Cellular Mechanisms of Action of Panusin

Electrostatic Interactions with Target Membranes

The initial step in the mechanism of action for many AMPs, including panusin, involves electrostatic interaction with the target membrane. mdpi.comsigmaaldrich.comnih.govresearchgate.net This interaction is driven by the difference in charge between the peptide and the microbial cell membrane. mdpi.comsigmaaldrich.comnih.govresearchgate.net Bacterial membranes typically have a net negative charge due to the presence of anionic lipids, while this compound possesses a net positive charge. mdpi.comuniprot.orgnih.govnih.gov This electrostatic attraction facilitates the initial binding of this compound to the microbial surface. mdpi.comsigmaaldrich.comnih.govresearchgate.net

Role of Net Positive Charge

The net positive charge of this compound plays a crucial role in its initial electrostatic interaction with negatively charged microbial membranes. mdpi.comsigmaaldrich.comnih.govresearchgate.netuniprot.orgnih.govnih.goved.ac.uk this compound has been reported to have a net charge of 4+. mdpi.com Studies comparing native this compound (PaD) with a truncated version representing its C-terminus (Ct_PaD) suggest that an increase in net positive charge can be related to differences in antimicrobial activity and enhance binding to negatively charged membranes. mdpi.comsigmaaldrich.comifp.org The cationic nature of AMPs contributes to their selectivity for bacterial membranes over mammalian cells, as bacterial membranes are more negatively charged. uniprot.org

Contributions of Cationic Residue Distribution

The distribution of cationic residues within the structure of this compound contributes significantly to its interaction with target membranes. mdpi.comnih.govnih.govuniprot.orgnih.govifp.org The C-terminal region of this compound is particularly rich in cationic residues, which are unevenly distributed. mdpi.com This uneven distribution, along with the presence of aromatic residues, is considered a key feature related to the antimicrobial activity of the C-terminus. Cationic residues enhance the binding of the peptide to negatively charged membranes. mdpi.comifp.org The arrangement of cationic residues, often flanked by hydrophobic residues, can result in an amphipathic structure that facilitates interaction with the lipid bilayer. uniprot.org

Membrane Disruption Mechanisms

Following the initial electrostatic attraction, this compound exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane. upf.edunih.govpeerj.com AMPs can employ diverse mechanisms to achieve membrane disruption, including the formation of pores or disruption via a carpet-like mechanism. upf.edunih.govpeerj.com

Pore Formation Models

One proposed mechanism of membrane disruption by AMPs is the formation of pores in the lipid bilayer. upf.edu Several models describe how peptides can form transmembrane channels, including the toroidal pore model and the barrel-stave model. upf.edu In the toroidal pore model, peptides integrate into the membrane and induce curvature, forming pores lined by both the peptides and lipid head groups. The barrel-stave model involves peptides aggregating and inserting into the membrane to form a barrel-shaped structure with a central aqueous pore. While specific pore formation by this compound is not detailed in the provided texts, defensins, a related class of peptides, have been studied in the context of pore formation mechanisms.

Carpet-Like Mechanisms

Another mechanism of membrane disruption is the carpet model. upf.edunih.gov In this model, peptides accumulate on the surface of the membrane, lying parallel to the lipid bilayer, similar to a carpet. nih.gov Once a critical concentration is reached, the peptide carpet causes the membrane to disintegrate, potentially through a detergent-like effect leading to micellization of membrane lipids. Some studies on defensins, which are structurally related to this compound, have provided structural evidence supporting a carpet-like model of membrane disruption.

Interaction with Bacterial Cell Membranes

The antimicrobial activity of this compound is closely linked to its ability to interact with and disrupt bacterial cell membranes. researchgate.netlipidmaps.orgmdpi.comnih.govciteab.com As a cationic peptide, this compound is believed to be initially attracted to the negatively charged surface of bacterial membranes through electrostatic interactions. researchgate.netmdpi.comciteab.comnih.govnih.govciteab.com The C-terminus of this compound, which is rich in cationic residues, appears to play a crucial role in this initial binding and subsequent antimicrobial activity. researchgate.netmdpi.comciteab.com Studies suggest that the hydrophobic and amphipathic nature of the peptide also contributes significantly to its interaction with the lipid bilayer of bacterial membranes. citeab.com

Permeabilization of Cell Membranes

A key mechanism by which antimicrobial peptides like this compound exert their effects is through the permeabilization of the bacterial cell membrane. nih.gov This process involves the disruption of the membrane's integrity, leading to increased permeability. nih.gov While the precise model of pore formation can vary among AMPs (e.g., barrel-stave, toroidal-pore, carpet models), the general outcome is the creation of defects or pores in the lipid bilayer. nih.gov Studies involving circular dichroism in hydrophobic environments, such as SDS micelles, have shown that this compound adopts an increasingly ordered structure, consistent with its ability to perturb bacterial membrane systems. researchgate.netciteab.com

Leakage of Intracellular Components

The permeabilization of the bacterial cell membrane by antimicrobial peptides results in the leakage of essential intracellular components. nih.gov This leakage can include ions, metabolites, proteins, and even nucleic acids, disrupting vital cellular processes and leading to cell death. nih.gov While the search results highlight this as a general mechanism for AMPs acting on membranes and confirm this compound's membrane interaction, specific experimental data detailing the leakage of particular intracellular components induced solely by this compound was not explicitly provided in the retrieved snippets. However, given its classification as an AMP that perturbs bacterial membranes, it is consistent with this general mechanism of action.

Selective Membrane Binding Properties

This compound demonstrates selective toxicity towards microbial membranes compared to eukaryotic cell membranes. researchgate.netnih.gov This selectivity is a crucial characteristic for potential therapeutic agents, minimizing damage to host cells. researchgate.netmdpi.com

Preferential Interaction with Microbial vs. Eukaryotic Membranes

The preferential interaction of this compound with bacterial membranes is largely attributed to the significant differences in lipid composition between prokaryotic and eukaryotic cell membranes. nih.govnih.govciteab.com Bacterial membranes typically contain a higher proportion of negatively charged lipids, such as phosphatidylglycerol and cardiolipin, and lack cholesterol. nih.govciteab.com Eukaryotic cell membranes, in contrast, are rich in zwitterionic phospholipids (B1166683) like phosphatidylcholine and contain substantial amounts of cholesterol. nih.govciteab.com The cationic nature of this compound leads to a stronger electrostatic attraction and binding affinity to the negatively charged bacterial membrane surface. researchgate.netmdpi.comnih.govnih.govciteab.com The presence of cholesterol in eukaryotic membranes is thought to enhance membrane rigidity, which can inhibit the membrane disruption activities of AMPs. nih.gov Experimental studies have shown that this compound does not exhibit hemolytic activity against human erythrocytes, further supporting its selectivity for prokaryotic over eukaryotic membranes. researchgate.netlipidmaps.orgmdpi.com

Modulation of Innate Immune Pathways (Ex vivo/In vitro)

As a host-defense peptide, this compound is involved in the innate immune response. lipidmaps.org Antimicrobial peptides like this compound are recognized as key components of the innate immune system, providing a rapid and non-specific defense against pathogens.

In Vitro Biological Activities and Functional Characterization

Broad-Spectrum Antimicrobial Activity

Panusin demonstrates broad-spectrum microbicidal action. mdpi.comnih.govuclv.cukuleuven.be Its activity extends to both Gram-positive and Gram-negative bacteria, as well as yeast. mdpi.comnih.gov This broad activity profile positions this compound as a promising template for developing new anti-infective agents. mdpi.com

Activity against Gram-Positive Microorganisms

This compound exhibits potent activity against various Gram-positive bacterial strains. mdpi.comjppres.comnih.govuniprot.orgcabidigitallibrary.orgmdpi.com Tested strains include Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium, and Micrococcus luteus. mdpi.comnih.govuniprot.org

Activity against Gram-Negative Microorganisms

Activity has also been observed against Gram-negative bacteria. mdpi.comjppres.comnih.govuniprot.orgmdpi.com Specific Gram-negative strains against which this compound has shown activity include Escherichia coli, Pseudomonas sp., Acinetobacter baumannii, and Klebsiella pneumoniae. mdpi.comnih.govuniprot.org

Activity against Fungal Microorganisms

Beyond bacteria, this compound has demonstrated activity against yeast. mdpi.comnih.gov

Salt Resistance of Antimicrobial Activity

A notable characteristic of this compound's antimicrobial activity is its resistance to high salt concentrations. mdpi.comnih.govresearchgate.netnih.govkuleuven.bedntb.gov.ua This property is particularly interesting as the activity of many antimicrobial peptides can be diminished in high-salt environments, which are characteristic of some physiological conditions. researchgate.netdntb.gov.ua this compound's ability to retain activity under these conditions is considered "strikingly salt-resistant". nih.govkuleuven.be While its lower net charge might suggest susceptibility to salt, hydrophobicity and amphipathicity are thought to play a role in maintaining activity. mdpi.comnih.gov

Comparison of this compound and its Truncated Variants (e.g., Ct_PaD)

To investigate the structural determinants of this compound's activity, synthetic versions of the native peptide (PaD) and a truncated variant, Ct_PaD, have been studied. mdpi.comnih.govupf.edunih.govdntb.gov.ua Ct_PaD corresponds to a 23-amino acid fragment representing the carboxyl terminus of this compound, a region hypothesized to contain key determinants for activity. uclv.cuuclv.cunih.gov

Differential Potency against Microorganisms

Comparative studies have shown that the truncated variant, Ct_PaD, exhibits higher antimicrobial activity than the full-length native this compound (PaD) against all tested bacterial strains, including both Gram-positive and Gram-negative species. mdpi.comnih.govuclv.cuuclv.cunih.govunivpm.itdntb.gov.ua This increased potency of Ct_PaD is believed to be linked to its higher net positive charge, resulting from the absence of Asp5, and potentially a higher hydrophobic moment, which could enhance its interaction with negatively charged bacterial membranes. mdpi.comnih.govresearchgate.net Importantly, this enhanced activity in Ct_PaD does not appear to increase its toxicity to human cells, suggesting an improved potential therapeutic window compared to the native peptide. nih.govuclv.cu

Detailed research findings on the minimal inhibitory concentrations (MICs) for this compound (PaD) and Ct_PaD against specific bacterial strains highlight their differential potency:

MicroorganismPaD MIC (µM)Ct_PaD MIC (µM)
Escherichia coli2010
Pseudomonas sp.2010
Acinetobacter baumannii2010
Staphylococcus aureus105
Enterococcus faecium105
Micrococcus luteus52.5

Data derived from sources mdpi.com and nih.gov. MIC: Minimal Inhibitory Concentration.

This table illustrates that Ct_PaD consistently shows lower MIC values (indicating higher potency) across the tested bacterial panel compared to the native PaD peptide. mdpi.comnih.gov

MicroorganismPaD MBC (µM)Ct_PaD MBC (µM)
Escherichia coli2010
Pseudomonas sp.2010
Acinetobacter baumannii2010
Staphylococcus aureus105
Enterococcus faecium105
Micrococcus luteus52.5

Data derived from sources mdpi.com and nih.gov. MBC: Minimal Bactericidal Concentration.

Both peptides demonstrate bactericidal activity, with MBC values generally within the same range as their respective MICs. mdpi.comnih.gov

Structural Determinants of Enhanced Activity in Variants

Studies investigating the structure-activity relationship of this compound have highlighted the critical role of its C-terminus, referred to as Ct_PaD, in determining antibacterial potency. ed.ac.ukmdpi.comresearchgate.net The C-terminus is considered to contain the main structural determinants responsible for this compound's antibacterial activity. researchgate.netnih.gov

Comparative studies between the native this compound peptide (PaD) and a truncated variant representing its carboxyl terminus (Ct_PaD) have demonstrated that Ct_PaD exhibits higher antimicrobial activity. ed.ac.ukmdpi.com Specifically, Ct_PaD showed a 2–3-fold increase in activity compared to the parent PaD against both Gram-positive and Gram-negative bacteria. mdpi.com This enhanced activity is attributed to specific structural features within the C-terminal region. These features include a relatively high abundance of aromatic residues, an asymmetric distribution of positive and polar residues, and the formation of the γ-core structure characteristic of defensin-like peptides. nih.gov These characteristics are believed to enhance the interaction of the peptide with negatively charged bacterial membranes, which is a key driving force for its antimicrobial effect. ed.ac.uk Structure-activity relationship (SAR) studies utilizing truncated fragments or point-mutated analogues lacking one or two disulfide bridges have indicated that alterations to the peptide's structure can lead to different types of membrane interactions and potentially switch modes of action against microbial and host cells.

Resistance to Proteolytic Degradation in Research Media

The stability of antimicrobial peptides in biological fluids, such as serum, is a crucial factor for their potential therapeutic application and for their efficacy in research media. This compound (PaD) and its C-terminal variant (Ct_PaD) have been evaluated for their resistance to proteolytic degradation, specifically in human serum. ed.ac.ukresearchgate.net

Native this compound (PaD) demonstrates high stability in human serum, with reported half-life (t1/2) values exceeding 24 hours. ed.ac.uk The Ct_PaD variant, while still showing considerable stability, exhibits a lower half-life compared to the full-length PaD. ed.ac.uk This difference in stability is suggested to be influenced by the absence of a native disulfide bond in the truncated Ct_PaD, which alters its protease resistance, although the effect is not considered decisive. ed.ac.uk

The proteolytic stability was typically assessed by monitoring the peptide's degradation over time when incubated in human serum, often using techniques like HPLC to quantify the remaining intact peptide. nih.gov The half-life values are estimated by fitting the experimental degradation data to an exponential decay model.

Peptide VariantHalf-Life (t1/2) in Human SerumNotes
This compound (PaD)> 24 hoursHigh stability
Ct_PaDLower than PaDStill considerable, influenced by structure

Table 1: Proteolytic Stability of this compound Variants in Human Serum. Data derived from research findings on peptide degradation over time. ed.ac.uk

Synthetic Approaches and Derivatization of Panusin

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most advanced and standard method for producing synthetic peptides, including longer and more complex ones like Panusin. nih.govfrontiersin.orgfrontiersin.org This methodology has progressed from laboratory-scale to industrial-scale production, allowing for automation and large-scale manufacturing. nih.govfrontiersin.org

Fmoc/tBu Chemistry Applications

Linear versions of this compound (PaD) and its truncated analog Ct_PaD have been successfully obtained by SPPS using Fmoc-tBu methodology. nih.govmdpi.comcsic.es This approach involves the sequential addition of Fmoc-protected amino acids to a solid resin. After each amino acid coupling, the Fmoc group protecting the Nα-amino group is removed using a solution of piperidine (B6355638) in DMF. csic.esgoogle.com The coupling of amino acids and linkers is typically performed using activation methods such as DIC/Oxyma. google.com Following chain assembly, full deprotection of amino acid side chains and cleavage of the peptide from the resin are carried out using acidic mixtures, such as TFA/H2O/TIS/DODT. csic.esgoogle.com The crude peptides are then isolated, for example, by precipitation with chilled diethyl ether, centrifugation, and lyophilization. csic.es

Oxidative Folding Strategies for Disulfide Bond Formation

The formation of native disulfide bonds is a crucial step in obtaining functionally active this compound and its analogs, as these bonds stabilize the peptide's tertiary structure. nih.govfrontiersin.orgresearchgate.net For this compound, which contains six cysteine residues forming three disulfide bonds (Cys6-Cys34, Cys13-Cys28, and Cys18-Cys35), oxidative folding of the linear precursor is employed. nih.gov The linear precursors, which are in a fully reduced form after SPPS and cleavage, are subjected to oxidative folding under controlled conditions. nih.govmdpi.comcsic.es For PaD and Ct_PaD, anaerobic thermodynamically controlled conditions have been used for oxidative folding of their hexathiol and tetrathiol precursors, respectively. nih.gov These oxidation reactions have been shown to be fast and clean, leading to major end products with expected mass differences corresponding to disulfide bond formation. nih.gov LC-MS data can support the assumption that the native disulfide bonds have formed. nih.gov Circular dichroism (CD) and NMR data can further support the correct folding of the synthetic peptide. nih.gov The disulfide connectivity in β-defensins, including the expected pattern for this compound (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6), is critical for maintaining the conserved motif and secondary structure. researchgate.net

Rational Design of this compound-Based Hybrid Peptides

This compound's properties, such as its broad-spectrum microbicidal action and structural motif, make it an attractive template for the rational design of new anti-infective agents. nih.govmdpi.comnih.gov Rational design approaches aim to create hybrid peptides with enhanced or specific activities. nih.govmdpi.comresearchgate.net

Template-Based Design Methodologies

Template-based design methodologies utilize the structural and functional characteristics of existing peptides like this compound as a blueprint for designing new molecules. nih.govmdpi.comresearchgate.netmdpi.com For example, the hybrid antimicrobial peptide CIDEM-501 was rationally designed based on the structure of this compound and Panulirin template peptides. nih.govmdpi.comresearchgate.netmdpi.com This approach leverages the knowledge of key regions responsible for activity, such as the C-terminus of this compound, which has been highlighted as mainly responsible for its antimicrobial activity due to features like the abundance of aromatic residues, asymmetrically distributed positive and polar residues, and its constitution of the γ-core. nih.govresearchgate.net CIDEM-501 was chimerically constructed from the carboxyl terminus regions of this compound and a putative region from Panulirin. nih.govmdpi.com

Introduction of Novel Peptide Motifs

Rational design can also involve the introduction of novel peptide motifs to enhance specific properties or activities. While the provided search results specifically mention the rational design of hybrid peptides based on this compound and Panulirin templates, the general principle of introducing novel motifs in peptide design is a recognized strategy in developing new AMPs. researchgate.netembopress.org This can involve modifying the sequence to incorporate motifs known to enhance membrane interaction, stability, or target specificity, drawing upon insights from other antimicrobial peptides and computational approaches. researchgate.netembopress.org

Development of this compound Analogs for Research

The development of this compound analogs is crucial for understanding the relationship between its structure and function, as well as for creating molecules with improved therapeutic potential. nih.govresearchgate.netmdpi.comdntb.gov.ua Synthetic versions of this compound and its truncated analog Ct_PaD have been developed to assess the influence of specific regions, such as the C-terminus, on antimicrobial activity, cytotoxicity, proteolytic stability, and 3D structure. nih.govdntb.gov.ua

Studies on synthetic analogs like Ct_PaD, which is a truncated version of this compound, have provided valuable insights. nih.govmdpi.comcsic.esdntb.gov.ua For instance, antibacterial assays comparing synthetic PaD and Ct_PaD showed that the truncated analog was more active against Gram-positive and Gram-negative bacteria, confirming the significant role of the C-terminus in activity. nih.govmdpi.comcsic.esdntb.gov.ua This increased activity in Ct_PaD did not lead to increased toxicity, suggesting an improved potential therapeutic window. csic.esmdpi.com These findings highlight the value of developing and studying this compound analogs to identify key structural determinants of its biological activities and to serve as leads for the rational design of new antimicrobial peptides. nih.govmdpi.com

Here is a table summarizing some physical-chemical properties of this compound (PaD) and its analog Ct_PaD:

PeptideExpected Mass (Da)Residues
PaD426539
Ct_PaD2805.6Truncated

Further research findings on analogs often involve detailed analysis of their activity, stability, and structural characteristics compared to the native peptide, contributing to the understanding required for designing more effective derivatives. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies of Panusin

Influence of C-Terminus Modifications on Activity

The C-terminus of panusin has been identified as a pivotal region governing its antimicrobial activity. mdpi.comcsic.esresearchgate.net Comparative studies using synthetic constructs, such as the isolated C-terminal fragment (Ct_PaD), have demonstrated that this truncated version can exhibit enhanced activity compared to the full-length native peptide. mdpi.comuclv.cu This suggests that the essential amino acids and structural motifs for bacterial killing are largely localized within this C-terminal segment. The C-terminal region of this compound is notable for its amidation and a high concentration of unevenly distributed cationic residues, contributing to a significant net positive charge of +4. csic.es

Impact of Aromatic Residue Abundance

The relatively high abundance of aromatic residues (exceeding 15%) within the primary sequence of the C-terminus is considered a contributing factor to its antimicrobial activity. researchgate.net Aromatic residues play a crucial role in facilitating interactions between peptides and biological membranes. tulane.edu

Role of Positive and Polar Residue Distribution

The asymmetrical distribution of positive and polar residues within the C-terminal region is another key feature implicated in this compound's activity. researchgate.net These cationic residues are thought to enhance the peptide's binding affinity to the negatively charged surface of bacterial membranes. mdpi.comcsic.es Generally, the prevalence of positive, charged, and polar amino acids tends to be higher at the C-terminal positions of proteins and can influence protein stability. nih.gov

Significance of the γ-Core Motif

The C-terminal region of this compound encompasses the γ-core motif, a structural feature characteristic of many defensin-like peptides. researchgate.net The γ-core motif is a conserved sequence found in various cysteine-stabilized AMPs and is recognized as an important functional determinant of antimicrobial activity. scilit.comfrontiersin.org This motif is closely associated with the antimicrobial function of numerous natural cysteine-rich peptides and has been shown to influence anti-Candida activity and inhibit H+-ATPases in target pathogens. frontiersin.orgnih.gov

Effects of Charge and Hydrophobicity on Membrane Interaction

The antimicrobial mechanism of this compound involves its interaction with lipid membranes, highlighting the importance of the amphipathicity of its β-sheet core. nih.govkuleuven.be The observed differences in activity between native this compound (PaD) and its C-terminal fragment (Ct_PaD) can be partly attributed to the increased net positive charge of Ct_PaD, resulting from the absence of Asp5, which is reflected in a higher Boman index. mdpi.com Although this compound maintains its antimicrobial activity at high salt concentrations despite a lower net charge, suggesting the involvement of hydrophobicity and amphipathicity, the higher hydrophobic moment of Ct_PaD relative to PaD may contribute to its enhanced antibacterial activity. mdpi.com Both hydrophobicity and charge are critical physicochemical properties that modulate peptide-membrane interactions and influence antimicrobial and cytotoxic effects. researchgate.netbiorxiv.org Studies on other peptides have shown that increasing hydrophobicity or adding positive charges can enhance membrane association. nih.gov The partitioning of peptides into membrane interfaces is significantly favored by aromatic residues and disfavored by charged residues. tulane.edu

Importance of Disulfide Bond Integrity and Patterns

This compound's three disulfide bonds are integral to its structure. mdpi.comcsic.esuniprot.org These bonds are vital for maintaining the structural integrity and stability of proteins, including AMPs. rapidnovor.comnih.gov While native this compound possesses three disulfide bonds, the truncated C-terminal fragment (Ct_PaD) lacks one of these native disulfide bonds. mdpi.comnih.gov Although this absence affects protease resistance, the impact is not decisive. mdpi.comnih.gov Disulfide bonds play a crucial role in protein folding, structural stability, and resistance to degradation. rapidnovor.comnih.govresearchgate.net The correct formation and maintenance of disulfide bond integrity are essential for the proper function of peptides and proteins. rapidnovor.comnih.gov

Advanced Analytical and Biophysical Methodologies in Panusin Research

Spectroscopic Techniques for Structural Analysis

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of peptides and proteins. americanpeptidesociety.orgcreative-proteomics.comnih.govlibretexts.orgpnas.orglibretexts.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.orglibretexts.orglibretexts.orgcreative-proteomics.com The peptide backbone's absorption in the far-UV region (180-250 nm) is sensitive to its conformation, allowing for the estimation of the proportions of α-helices, β-sheets, turns, and random coils. americanpeptidesociety.orglibretexts.orgpnas.orglibretexts.orgcreative-proteomics.com

In the study of Panusin, CD spectroscopy has been employed to assess its secondary structure in different environments, including aqueous solutions and membrane-mimetic environments like SDS micelles. nih.govnih.gov CD spectra of synthetic and natural this compound in water have suggested a combination of helical and β-sheet conformations, with ellipticity maxima between 190 and 195 nm and negative bands at 206 and 218 nm. nih.gov Furthermore, CD studies in SDS micelles indicated that this compound adopts a more ordered structure in a hydrophobic environment, consistent with its ability to interact with bacterial membranes. nih.govnih.gov

Researchers can estimate the proportions of different secondary structures by comparing the CD spectrum of this compound to known reference spectra. americanpeptidesociety.org CD spectroscopy is also valuable for monitoring conformational changes induced by environmental factors such as pH, temperature, or the presence of binding partners, as well as assessing peptide stability and folding kinetics. americanpeptidesociety.orgcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure and Disulfide Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional (3D) structure of peptides and proteins in solution. rsc.orgcreative-biostructure.comrcsb.orgfrontiersin.org For disulfide-rich peptides like this compound, NMR is particularly valuable when crystallization for X-ray crystallography is challenging. rsc.orgcreative-biostructure.com NMR provides detailed information about inter-proton distances, dihedral angles, and hydrogen bonds, which are used to calculate the 3D structure. rsc.org

NMR is also crucial for mapping disulfide bond connectivities, which are essential for the correct folding and stability of many peptides, including defensins. rsc.orgcreative-biostructure.comfrontiersin.org While the disulfide bond itself is not directly visible in NMR, constraints from neighboring nuclei allow for the determination of the underlying conformation and disulfide network. rsc.orgfrontiersin.org Approaches for disulfide mapping by NMR include the detection of intercysteine NOEs and, in some cases, the use of seleno-cysteine scanning combined with NMR analysis. rsc.orgcreative-biostructure.comfrontiersin.org

Studies on this compound have utilized 2D-NMR experiments to investigate its solution structure. nih.govnih.gov These NMR results have shown agreement with CD data regarding the peptide's conformation in water. nih.govnih.gov NMR can also provide insights into molecular dynamics and folding at atomic resolution. rsc.org

Mass Spectrometry for Peptide Characterization

Mass Spectrometry (MS) is an indispensable tool for the characterization of peptides, providing highly accurate molecular weight information and aiding in sequence determination and the identification of post-translational modifications. nih.govresearchgate.netdiva-portal.orgacs.orgrsc.org

For this compound, mass spectrometry, often coupled with techniques like Edman degradation and transcriptome analysis, has been used to establish its complete amino acid sequence. jppres.com MS provides precise mass measurements of the intact peptide and its fragments, which can be compared to theoretical masses derived from sequence databases for identification and verification. researchgate.netdiva-portal.orgcreative-proteomics.com Tandem mass spectrometry (MS/MS) allows for the fragmentation of peptide ions and analysis of the resulting spectra to obtain partial or complete amino acid sequences. researchgate.netdiva-portal.orgcreative-proteomics.com

MS is also critical for confirming the molecular weight of synthetic this compound and assessing its identity compared to the native peptide. nih.gov Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used for peptide characterization and impurity analysis. nih.govacs.org

Chromatographic Analysis for Purity and Folding Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analysis and purification of peptides, playing a vital role in assessing purity and folding. acs.orgharvardapparatus.comnih.govmtoz-biolabs.comhplc.eu

Reversed-phase HPLC (RP-HPLC) is a common method for peptide purity analysis, separating peptides based on their hydrophobicity. acs.orgharvardapparatus.commtoz-biolabs.comhplc.eu The purity of a peptide sample can be determined by analyzing the chromatogram and calculating the proportion of the main peak area to the total peak area. mtoz-biolabs.com The presence of multiple peaks can indicate impurities or incorrectly folded peptide variants. mtoz-biolabs.com

In the context of this compound research, RP-HPLC has been used to evaluate the purity of synthetic this compound and to confirm successful oxidative folding by comparing its chromatogram to that of the natural peptide. nih.gov Cation exchange chromatography has also been used in the purification process of this compound from biological samples. jppres.com Chromatographic methods, in conjunction with other techniques, help ensure that the studied peptide is pure and correctly folded, which is crucial for reliable structural and functional studies. nih.govamericanpeptidesociety.orgnih.gov

In Silico Approaches to Membrane Interaction

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying the interaction of peptides like this compound with biological membranes at an atomic level. mdpi.comacs.orgnih.govmdpi.comntu.edu.sgnih.govfrontiersin.orgnih.govarxiv.org

Molecular Dynamics (MD) Simulations of Peptide-Membrane Adsorption

Molecular dynamics (MD) simulations are used to model the dynamic behavior of peptides in the presence of lipid bilayers, providing insights into adsorption mechanisms, peptide orientation, insertion depth, and effects on membrane properties. mdpi.comacs.orgnih.govmdpi.comntu.edu.sgnih.govfrontiersin.orgnih.govarxiv.org These simulations can explore the interactions between peptide residues and lipid head groups or the hydrophobic core of the membrane. mdpi.comntu.edu.sg

While direct MD simulation data specifically for this compound's interaction with membranes were not extensively detailed in the search results, studies on related or hybrid peptides based on this compound templates, such as CIDEM-501, demonstrate the application of MD simulations in this area. mdpi.comscilit.com MD simulations of CIDEM-501 with different membrane compositions (bacterial and eukaryotic models) have shown rapid and stable peptide adsorption to bacterial lipids, with the peptide remaining parallel to the membrane surface. mdpi.com Parameters such as the distance from the peptide's center of mass to the membrane's center of mass and the interaction area are analyzed to characterize the adsorption process. mdpi.com

MD simulations can provide valuable information about the structural and thermodynamic contributions of individual residues to membrane interactions and help elucidate the mechanisms of peptide activity, such as membrane perturbation. mdpi.commdpi.comntu.edu.sgnih.gov They complement experimental data by offering a dynamic, high-resolution view of peptide-membrane systems. nih.govfrontiersin.orgarxiv.org

Computational Modeling of Peptide-Membrane Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, plays a significant role in studying the interactions between peptides, including those related to this compound, and biological membranes. MD simulations can provide a microscopic view of how peptides adsorb onto and interact with membrane surfaces over time researchgate.netresearchgate.net. This deterministic technique allows researchers to visualize the dynamic behavior of the system and analyze parameters that characterize these interactions researchgate.net.

For instance, MD simulations have been used to explore the adsorption mechanism of CIDEM-501, a hybrid antimicrobial peptide derived from this compound and panulirin, with different membrane compositions researchgate.netresearchgate.netresearchgate.netdp.tech. These simulations, often utilizing force fields like CHARMM-36, help elucidate the structural and thermodynamic contributions of individual residues to the interaction process researchgate.netresearchgate.net. Membrane models constructed using tools like CHARMM-GUI can mimic the phospholipid compositions of bacterial and eukaryotic membranes, allowing for comparative studies of peptide selectivity researchgate.netresearchgate.net. Analysis of simulation data can reveal rapid and stable peptide adsorption to bacterial lipid components compared to zwitterionic eukaryotic model membranes researchgate.net. Computational methods can also aid in identifying potential action patterns for microbial suppression by membrane-active peptides mdpi.com.

Membrane Mimetic Systems in Research

Membrane mimetic systems are indispensable tools for studying the interactions of membrane-active peptides like this compound. These systems are designed to replicate the environment of biological membranes, allowing for controlled experimental investigations of peptide-membrane interactions, peptide folding, and conformational changes.

Use of Lipid Bilayer Models

Lipid bilayer models are widely used to mimic biological membranes and study the interactions of bioactive molecules, including antimicrobial peptides like this compound researchgate.net. These models are crucial for understanding how various factors affect peptide behavior and their relationship with the physical parameters of different membranes researchgate.net. The quality and resemblance of these models to native membranes are critical for accurately elucidating the molecular mechanisms of antimicrobial peptides researchgate.net.

Various types of lipid bilayer models exist, including large unilamellar vesicles (LUVs) and multilamellar vesicles (MLVs) researchgate.netmdpi.com. Studies using techniques like surface plasmon resonance (SPR) often employ LUVs composed of specific lipids, such as DOPC, to study peptide-membrane binding mdpi.com. Differential scanning calorimetry (DSC) and infrared spectroscopy (FT-IR) can also be used with membrane models to determine the intensity of interaction between antimicrobial peptides and lipid bilayers, by analyzing changes in parameters like melting temperature (Tm) and enthalpy (∆H) researchgate.net. These experimental methods, when combined with computational simulations, provide a comprehensive understanding of peptide-membrane interactions mdpi.com. The composition of lipid bilayer models can be varied to mimic different cell types, including bacterial (e.g., using POPE/POPG mixtures) and eukaryotic membranes, to investigate peptide selectivity researchgate.netresearchgate.net.

Micelle Systems for Folding and Interaction Studies

Micelle systems, formed by the self-association of surfactants (detergents) in aqueous solution, are another class of membrane mimetics used in peptide research researchgate.net. While lipid bilayers are often preferred for replicating a more native-like environment, micelles can be useful for solubilizing membrane proteins and peptides and for studying their folding and initial interactions in a membrane-like environment researchgate.net. Detergents in micelles can extract membrane proteins directly from their native membranes researchgate.net. However, incorporating peptides into lipid bilayers from micelles may require an additional reconstitution step researchgate.net. Micelles offer a simpler system compared to bilayers for certain studies, although they may not fully replicate the complex environment of a lipid bilayer.

Evolutionary and Comparative Biology of Defensins: Panusin As a Model

Phylogenetic Relationship to Vertebrate β-Defensins

Phylogenetic analyses suggest a complex evolutionary relationship between invertebrate defensins and their vertebrate counterparts. While the evolutionary link between vertebrate and non-vertebrate defensins is not entirely clear, phylogenetic studies indicate that a primordial β-defensin is likely the common ancestor of all vertebrate defensins, with subsequent gene expansion throughout vertebrate evolution. nih.gov

Panusin, specifically, has been shown through phylogenetic analysis to be related to ancestral β-defensins from vertebrates. nih.gov This relationship is supported by structural and biological similarities despite this compound being found in an invertebrate species. The discovery of β-defensin-like peptides in the Panulirus genus and potentially in other decapods like Homarus americanus suggests the presence of this protein family within the Palinuridae family and potentially other crustaceans. nih.gov

Furthermore, research into "big defensins," primarily found in invertebrates, suggests they could represent a missing link in vertebrate defensin (B1577277) evolution. An invertebrate big defensin gene has been hypothesized as a probable ancestor of present-day β-defensins. This hypothesis is supported by shared features between β-defensins and the C-terminal domain of big defensins, including genomic organization, secondary structures, and identical cysteine bridges. The defensin domain of both classes is encoded by a single exon with a positionally conserved phase-1 intron upstream, providing compelling evidence for their evolutionary relationship.

Evolutionary Conservation of Defensin Motifs

A defining characteristic of defensins is the presence of a conserved cysteine-rich motif, which forms intramolecular disulfide bonds essential for their stability and antimicrobial function. nih.govresearchgate.net Despite considerable sequence divergence among different defensin families and even within families, this cysteine pattern is highly conserved. nih.govnih.gov

In the case of β-defensins, the characteristic pattern involves six cysteine residues forming three intramolecular disulfide bonds with a specific connectivity: Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. This compound, a β-defensin-like peptide, also exhibits the conservation of this cysteine pattern that characterizes β-defensins. nih.gov The specific spacing and pairing of these cysteine residues contribute to the conserved tertiary structure, typically featuring a β-sheet topology stabilized by the disulfide bridges. researchgate.net

This compound as a Representative Invertebrate Defensin

This compound is considered a new kind of arthropod defensin that shares structural and biological features with vertebrate β-defensins. Isolated from the hemocytes of the spiny lobster Panulirus argus, this compound is a defensin-like peptide that structurally presents a cysteine-stabilized α/β motif.

Prior to the characterization of peptides like this compound, β-defensins were primarily thought to be found solely in vertebrates. nih.gov The identification and characterization of this compound confirmed the presence of β-defensin-like peptides in the Panulirus genus and provided a representative example of this class of defensins in invertebrates. nih.gov

This compound's structural similarity to vertebrate β-defensins, despite being found in an invertebrate, makes it a valuable model for comparative studies of defensin evolution. nih.gov Unlike canonical big defensins which possess an N-terminal hydrophobic domain, this compound is devoid of this region, more closely resembling the architecture of vertebrate β-defensins. This structural resemblance further supports its classification as a β-defensin-like peptide in invertebrates and highlights potential evolutionary pathways involving the loss or modification of domains.

Implications for Understanding Innate Immunity Evolution

The existence and characteristics of this compound and other invertebrate defensins have significant implications for understanding the evolution of innate immunity. Defensins are recognized as ancient components of host defense, present in most multicellular organisms and playing pivotal roles in innate and adaptive immunity. nih.gov

Invertebrates rely exclusively on innate immune mechanisms for defense against pathogens, as they lack the adaptive immune system characterized by antibodies and antigen-responsive lymphocytes found in vertebrates. The presence of diverse antimicrobial peptides, including defensins, is a key aspect of invertebrate innate immunity.

The finding of β-defensin-like peptides such as this compound in crustaceans suggests an earlier evolutionary emergence of this defensin family than previously thought, potentially tracing back to the common ancestor of bilateral metazoans. The structural and genomic similarities between invertebrate big defensins, this compound, and vertebrate β-defensins provide compelling evidence for a shared evolutionary origin and highlight different genetic mechanisms that may have independently led to the development of β-defensin-like molecules in various lineages.

Studying invertebrate defensins like this compound helps to bridge the evolutionary gap and provides insights into how innate immune systems have diversified while retaining core functionalities. The conservation of defensin motifs and structural features across vast evolutionary distances underscores their fundamental importance in host defense and provides a basis for understanding the evolutionary pressures that have shaped these essential immune molecules. nih.gov

Future Research Directions in Panusin Chemistry and Biology

Elucidating Underexplored Molecular Targets and Pathways

A key area for future research involves a deeper investigation into the specific molecular targets and biological pathways that Panusin influences in both pathogenic organisms and the host Panulirus argus. While its antimicrobial action, likely involving membrane interactions, is recognized, the precise molecules or cellular processes it disrupts in microbes or modulates within the lobster's immune system remain largely underexplored. mdpi.comcabidigitallibrary.org Future studies should employ advanced techniques to identify this compound's binding partners in target pathogens, such as proteins, lipids, or nucleic acids. Furthermore, research is needed to understand the downstream cellular events triggered by this compound in microbial cells, including effects on vital metabolic pathways, enzyme activity, or the expression of virulence factors. Elucidating these specific interactions and pathways will provide a more comprehensive understanding of this compound's mechanism of action and could reveal novel strategies for combating infections.

Refinement of Peptide Design Strategies for Enhanced Specificity

The peptide nature of this compound allows for targeted modifications to improve its properties, such as enhancing its specificity towards particular pathogens or increasing its stability in biological environments. researchgate.neted.ac.ukresearchgate.net Future research should focus on rational peptide design approaches informed by structural and functional studies. Modifying the amino acid sequence, particularly in regions known to be critical for activity, such as the C-terminus, holds promise for developing this compound analogs with improved efficacy against specific microbial threats or reduced potential for off-target effects. nih.govnih.gov Strategies such as incorporating non-canonical amino acids, cyclization, or modifying peptide backbones can be explored to enhance resistance to proteolytic degradation and optimize interactions with target molecules or membranes. researchgate.net Computational modeling and simulation techniques, including molecular dynamics simulations, will be invaluable in predicting the structural and functional consequences of these modifications, guiding the design of novel peptides with tailored characteristics. nih.govresearchgate.net

Development of Novel Analytical Probes and Biophysical Tools for Studying this compound

Advancing the understanding of this compound's behavior and interactions necessitates the development of specialized analytical probes and biophysical tools. nih.govbiocompare.comumass.edu Future research should focus on creating tools specifically designed for studying this compound in various contexts. This could involve synthesizing fluorescently labeled this compound or its derivatives to track their localization, distribution, and dynamics in live cells or tissues. nih.gov The development of highly sensitive biosensors or affinity probes capable of detecting and quantifying this compound levels in complex biological samples would be crucial for studying its expression, release, and turnover during immune responses. sygnaturediscovery.com Applying advanced biophysical techniques, such as solid-state NMR, EPR, or single-molecule techniques, could provide detailed structural and mechanistic insights into this compound's interactions with membranes or other biological partners at a high resolution. researchgate.netbiophysics.org Utilizing microfluidic platforms could also enable controlled studies of this compound's effects on microbial communities or immune cell interactions.

Investigation of this compound's Interactions with Host Regulatory Systems (non-clinical context)

Investigating how this compound interacts with host regulatory systems within a non-clinical framework is essential for a complete understanding of its biological activities. frontiersin.orgeupati.eucmicgroup.com This research direction should focus on exploring this compound's influence on cellular signaling pathways, gene expression profiles, or metabolic processes in P. argus cells or relevant in vitro models, independent of any potential clinical application in other organisms. Studies could aim to identify if this compound triggers specific intracellular signaling cascades or modulates the activity of host enzymes, receptors, or transcription factors. dana-farber.orgcancer.govnih.govaacr.org Understanding these interactions will provide crucial insights into the physiological role of endogenous this compound in the spiny lobster and can inform future research, including efforts in bioengineering and peptide design. upenn.eduscielo.br

Advanced Bioengineering Approaches for this compound Production for Research

To facilitate extensive research into this compound's properties and potential applications, developing efficient and scalable bioengineering approaches for its production is a critical future direction. utdallas.eduitb.ac.idupenn.edu This could involve optimizing recombinant expression systems in various hosts, such as bacteria, yeast, insect cells, or even plant-based platforms, to achieve high yields of properly folded and active this compound or its analogs. waterbouwkundiglaboratorium.be Research should focus on optimizing fermentation processes, including media composition, temperature control, and induction strategies, to maximize peptide production efficiency. itb.ac.id Furthermore, refining downstream processing and purification techniques will be necessary to obtain research-grade this compound in sufficient quantities and purity for detailed biochemical, biophysical, and functional studies. jppres.com Exploring synthetic biology techniques to design minimal genetic constructs for efficient expression or to incorporate modified amino acids with enhanced properties could also significantly advance this compound production for research purposes.

Q & A

Q. What frameworks are suitable for evaluating the ethical implications of this compound’s use in vulnerable populations?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Incorporate community engagement panels and use Delphi methods to align protocols with ethical guidelines (e.g., Belmont Report) .

Data Analysis & Interpretation

Q. How should researchers address missing data in this compound’s pharmacokinetic studies without introducing bias?

  • Answer : Use multiple imputation techniques (e.g., MICE algorithm) for incomplete datasets. Perform intention-to-treat (ITT) analysis and report missingness patterns in supplementary materials .

Q. What validation steps are critical when using machine learning to classify this compound’s structural analogs?

  • Answer : Split data into training/validation sets (80:20 ratio). Apply cross-validation (k-fold) and metrics like ROC-AUC. Confirm chemical similarity via Tanimoto coefficients and publish code for transparency .

Theoretical & Methodological Gaps

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Answer : Investigate bioavailability limitations using Caco-2 permeability assays. Optimize formulation (e.g., nanoencapsulation) and validate via pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What integrative approaches can elucidate this compound’s role in multi-target pathways (e.g., inflammation-cancer axis)?

  • Answer : Combine transcriptomics (RNA-seq) with network pharmacology to map interaction hubs. Validate using CRISPR-Cas9 knockouts and pathway enrichment analysis (e.g., Gene Ontology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.